NMS-1116354 is a small molecule compound with the molecular formula C_{20}H_{23}N_{4}O_{3} and a molecular weight of approximately 392.85 g/mol. It is an orally bioavailable inhibitor that specifically targets the cell division cycle 7 homolog kinase (CDC7), which plays a pivotal role in initiating DNA replication by phosphorylating components of the minichromosome maintenance complex. By inhibiting CDC7, NMS-1116354 has demonstrated potential in inducing apoptosis in tumor cells and inhibiting their proliferation, particularly in cancers with high CDC7 expression levels .
The synthesis of NMS-1116354 involves standard organic synthesis techniques typically employed in the development of small molecule kinase inhibitors. While specific synthetic pathways have not been extensively detailed in the literature, it generally includes multi-step reactions that establish the compound's unique structure. The synthesis process aims to optimize the compound's potency and selectivity against its target kinases .
NMS-1116354 features a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with target kinases. The compound's structure can be represented as follows:
This configuration allows for effective binding to the ATP-binding site of CDC7, inhibiting its activity. The structural features contribute to its mechanism as a competitive inhibitor, preventing the phosphorylation of downstream targets necessary for DNA replication .
NMS-1116354 primarily acts through competitive inhibition of the ATP-binding site on CDC7 kinase. This inhibition disrupts the phosphorylation events critical for DNA replication and mitosis. In preclinical studies, NMS-1116354 has shown efficacy in suppressing tumor growth across various models, including colon cancer, by targeting the CDC7/CDK9 pathway .
The compound also exhibits interactions with other signaling pathways, influencing T cell activation and potentially enhancing immune responses during cancer therapy .
The mechanism of action for NMS-1116354 involves its binding to the ATP-binding site of CDC7, which prevents ATP from binding and subsequently halts the phosphorylation of key substrates required for DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells overexpressing CDC7. Additionally, NMS-1116354 has been shown to impact CDK9 activity, further contributing to its antitumor effects by modulating transcriptional regulation related to cell proliferation .
NMS-1116354 is characterized by its stability as a solid compound under standard laboratory conditions. Its solubility profile is conducive to oral bioavailability, making it suitable for therapeutic applications. The compound's melting point, boiling point, and other physical properties have not been extensively documented but are critical for formulation development in pharmaceutical contexts .
The pharmacokinetic properties of NMS-1116354 indicate favorable absorption characteristics, essential for effective therapeutic administration. Initial studies have focused on understanding its metabolism and excretion pathways to optimize dosing regimens in clinical settings .
NMS-1116354 is primarily explored for its applications in oncology, particularly as a treatment option for solid tumors characterized by elevated levels of CDC7 expression. Its ability to inhibit cell division makes it a candidate for combination therapies with other anticancer agents, potentially enhancing therapeutic efficacy while minimizing resistance.
Moreover, research indicates that NMS-1116354 may play a role in immunotherapy contexts by modulating T cell activation pathways, suggesting broader applications beyond traditional cancer treatment .
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3